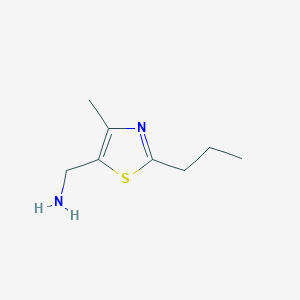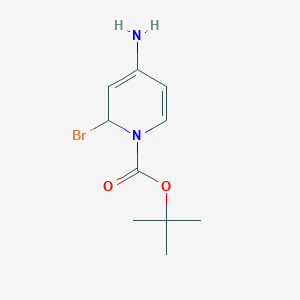
N-Boc-4-Amino-2-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-4-Amino-2-bromopyridine is an organic compound with the chemical formula C11H16BrN2O2. It is a colorless to pale yellow solid with low solubility. This compound is stable at room temperature but may change color or decompose when exposed to light and humidity . It is commonly used as an intermediate in organic synthesis, particularly in the modification and derivatization of biologically active molecules .
Preparation Methods
N-Boc-4-Amino-2-bromopyridine can be synthesized through various methods. One common synthetic route involves the protection of 4-amino-2-bromopyridine with tert-butoxycarbonyl (Boc) groups. This protection is typically achieved using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine . The reaction conditions often involve mild temperatures and inert atmospheres to prevent decomposition.
Industrial production methods may involve similar protection strategies but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-Boc-4-Amino-2-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride.
Amidation Reactions: The Boc-protected amine can be converted to amides through reactions with carboxylic acids or acid chlorides.
Common reagents used in these reactions include palladium catalysts, boron reagents, sodium borohydride, and carboxylic acids. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Boc-4-Amino-2-bromopyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Boc-4-Amino-2-bromopyridine involves its ability to undergo various chemical transformations, which allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in Suzuki-Miyaura coupling, the compound participates in oxidative addition and transmetalation processes, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
N-Boc-4-Amino-2-bromopyridine can be compared with other similar compounds such as:
4-Amino-2-bromopyridine: This compound lacks the Boc protection and is more reactive, making it suitable for different synthetic applications.
2-Bromo-4-fluoropyridine: This compound has a fluorine atom instead of an amino group, which alters its reactivity and applications.
2-Amino-4-bromopyridine: Similar to this compound but without the Boc protection, making it more reactive and suitable for different synthetic pathways.
This compound is unique due to its Boc protection, which provides stability and allows for selective reactions in complex synthetic sequences .
Properties
Molecular Formula |
C10H15BrN2O2 |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-bromo-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H15BrN2O2/c1-10(2,3)15-9(14)13-5-4-7(12)6-8(13)11/h4-6,8H,12H2,1-3H3 |
InChI Key |
WTOMTKMJHZLVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=CC1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)

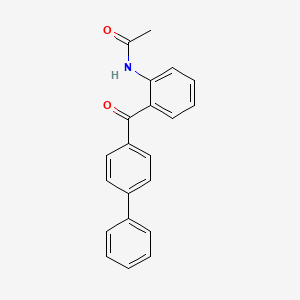
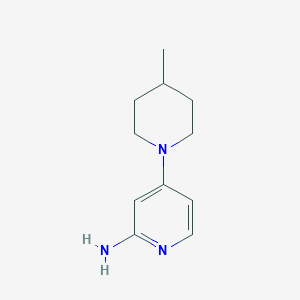
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
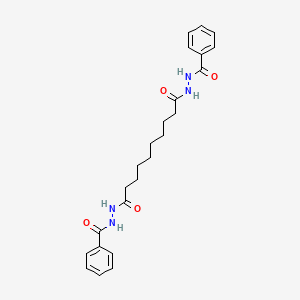

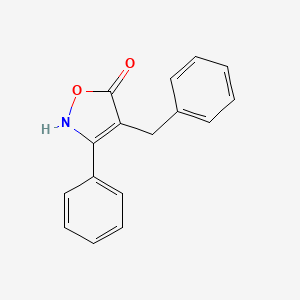
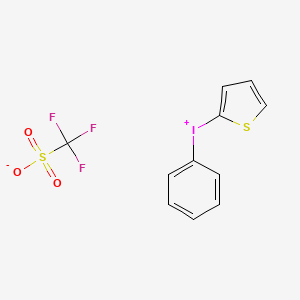
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
